Enhanced Lipophilicity (XLogP3) and Steric Bulk Versus the α-Methyl Analog
The target compound demonstrates greater lipophilicity than its closest α-substituted analog due to its isobutyl side chain. The computed XLogP3 for the target compound is 0.7 [1], which is higher than that of the (S)-α-methyl analog (6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-, CAS 126310-27-8), which has a predicted XLogP3 of approximately 0.1 . This difference of 0.6 log units is substantial and indicates a 4-fold higher partition coefficient into a lipid phase, which can significantly improve membrane permeability.
| Evidence Dimension | Log P (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | α-Methyl analog (CAS 126310-27-8), XLogP3 ≈ 0.1 (computed) |
| Quantified Difference | Δ XLogP3 = +0.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem/Kuujia) based on chemical structure. |
Why This Matters
For medicinal chemists, a higher LogP correlates with improved passive membrane permeability, a crucial parameter for achieving oral bioavailability and crossing the blood-brain barrier.
- [1] Kuujia.com. (2025). Computed Properties section for CAS 126452-64-0. Retrieved from https://www.kuujia.com/cas-126452-64-0.html View Source
